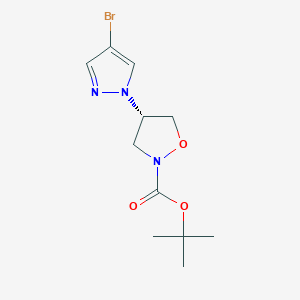
tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate: is a complex organic compound that features a pyrazole ring substituted with a bromine atom, an oxazolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazolidine ring through cyclization reactions, followed by the introduction of the pyrazole ring via nucleophilic substitution. The bromine atom is then introduced through halogenation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can be used to modify the oxazolidine ring or the pyrazole ring.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxazolidine or pyrazole rings.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is investigated for its potential as a pharmacophore. It may exhibit biological activity such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
tert-butyl (4S)-4-(1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-butyl (4S)-4-(4-chloro-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate: Substituted with chlorine instead of bromine, which may result in different chemical properties and reactivity.
tert-butyl (4S)-4-(4-fluoro-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate: Substituted with fluorine, potentially altering its biological activity and stability.
Uniqueness: The presence of the bromine atom in tert-butyl (4S)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity.
Properties
IUPAC Name |
tert-butyl (4S)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCAYDBFRMTLBF-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CO1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














